T3SS-IN-5

Citrus Canker Xanthomonas citri Plant Pathology

Citrus canker threatens global citrus production, with conventional bactericides driving resistance. T3SS-IN-5 (Compound F9) is a mandelic acid-derived T3SS inhibitor that disarms Xanthomonas citri subsp. citri (Xcc) by suppressing T3SS gene transcription without affecting bacterial viability, outperforming bismerthiazol at equimolar concentrations. • Virulence-selective: Suppresses T3SS genes (hrpG, hrpX, hrpE, hrcC, hrcT, hpa1) without impairing Xcc growth or other virulence factors • Synergistic: Enhances Xcc control combined with Burkholderia anthina HN-8 • Research-grade: Supplied with analytical certificate; custom synthesis available for bulk orders

Molecular Formula C16H14N2OS2
Molecular Weight 314.4 g/mol
Cat. No. B12380671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3SS-IN-5
Molecular FormulaC16H14N2OS2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)C(C3=CC=CC=C3)O
InChIInChI=1S/C16H14N2OS2/c19-14(13-9-5-2-6-10-13)15-17-18-16(21-15)20-11-12-7-3-1-4-8-12/h1-10,14,19H,11H2
InChIKeyLLDWUHTZHUGZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T3SS-IN-5: T3SS Virulence Inhibitor


T3SS-IN-5, also known as Compound F9, is a synthetic small-molecule inhibitor of the bacterial Type III Secretion System (T3SS). It is a mandelic acid derivative containing a 2-mercapto-1,3,4-thiadiazole moiety, with a molecular formula of C16H14N2OS2 and a molecular weight of 314.43 g/mol [1]. T3SS-IN-5 functions by suppressing the transcription of T3SS-related genes, thereby reducing bacterial pathogenicity without exhibiting direct antibacterial activity, a hallmark of antivirulence strategies [1]. This compound has been primarily characterized in the context of Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker, a devastating disease for the global citrus industry [2].

T3SS-IN-5: Unmatched Specificity


T3SS inhibitors exhibit diverse chemical scaffolds, mechanisms of action, and pathogen-specific efficacy profiles, rendering them non-interchangeable. T3SS-IN-5 belongs to a class of mandelic acid derivatives optimized for plant pathogen control, specifically Xanthomonas citri subsp. citri (Xcc) [1]. In contrast, other T3SS inhibitors target different bacterial species and molecular components; for instance, T3SS-IN-4 is tailored for Xanthomonas oryzae pv. oryzae (Xoo) [2], while T3SS-IN-3 inhibits the hrpY gene in a different bacterial context . Furthermore, commercial bactericides like bismerthiazol primarily act by directly killing bacteria or eliciting host defenses [3], whereas T3SS-IN-5 is designed to disarm pathogens by specifically inhibiting virulence factor expression without impacting bacterial viability [1]. This mechanistic specificity is crucial for preserving the beneficial microbiome and mitigating resistance development, and cannot be assumed across different T3SS inhibitors or traditional antimicrobials.

T3SS-IN-5: Quantitative Evidence


Superior Citrus Canker Control vs Bismerthiazol

In in vivo bioassays on Orah orange leaves, T3SS-IN-5 (Compound F9) at 200 μM demonstrated a significantly greater reduction in canker symptoms compared to the commercial standard bismerthiazol at the same concentration [1].

Citrus Canker Xanthomonas citri Plant Pathology

hpa1 Suppression Without Growth Inhibition

RT-qPCR analysis revealed that T3SS-IN-5 at 200 μM significantly suppressed the expression of the key T3SS gene hpa1 and the host susceptibility gene CsLOB1, while having no statistically significant effect on the growth or viability of Xcc, confirming its mechanism as a specific antivirulence agent rather than a traditional antibiotic [1].

Anti-virulence Gene Expression Microbiology

Xcc-Specific Activity vs Other T3SS Inhibitors

T3SS-IN-5 is optimized for Xanthomonas citri subsp. citri (Xcc), as demonstrated by its efficacy in reducing disease incidence in citrus [1]. In contrast, T3SS-IN-4 is specifically active against Xanthomonas oryzae pv. oryzae (Xoo), reducing its pathogenicity in rice [2], and T3SS-IN-1 suppresses hpa1 promoter activity in a different bacterial system [3]. This indicates that T3SS-IN-5 possesses a distinct pathogen-specific profile.

Comparative Efficacy T3SS Inhibitors Xanthomonas

Targeted T3SS Inhibition Without Off-Target Effects

Further characterization revealed that T3SS-IN-5 (200 μM; 48 h to 5 d) does not affect other virulence factors of Xcc, including extracellular enzyme activity, exopolysaccharide (EPS) production, motility, and biofilm formation [1]. This indicates a targeted suppression of the T3SS regulon rather than a generalized attenuation of bacterial fitness or global virulence pathways.

Transcriptomics Virulence Factor Molecular Biology

T3SS-IN-5: Research Applications


Anti-Virulence Validation for Citrus Canker

T3SS-IN-5 is the ideal candidate for proof-of-concept studies investigating antivirulence approaches against citrus canker. Its demonstrated superiority over the commercial bactericide bismerthiazol in reducing disease symptoms [1] provides a clear benchmark. Researchers can use T3SS-IN-5 in greenhouse or field trials on citrus plants to evaluate the efficacy of T3SS inhibition in reducing disease severity and crop loss, directly comparing it to standard chemical controls. This application leverages the direct head-to-head comparison data for maximum relevance.

Xcc T3SS Regulon Dissection

Given its specific and potent suppression of hpa1 transcription without affecting bacterial growth or other virulence factors [1], T3SS-IN-5 is a valuable chemical biology tool for precisely mapping the Xcc T3SS regulon. It can be used in transcriptomic (RNA-seq) and proteomic studies to identify downstream effector proteins and host targets specifically controlled by the T3SS in Xcc. This application is directly supported by evidence showing its targeted gene suppression and lack of off-target effects on general virulence.

T3SS Inhibitor Selectivity Across Pathovars

T3SS-IN-5 serves as a key reference compound in comparative studies aimed at understanding pathovar-specificity of T3SS inhibitors. Its established activity against Xcc contrasts with the specificity of T3SS-IN-4 for Xoo [2]. Researchers can use T3SS-IN-5 in side-by-side assays with T3SS-IN-4 and other inhibitors to determine cross-activity against various Xanthomonas species (e.g., X. campestris, X. oryzae), thereby defining the functional spectrum and potential resistance mechanisms of this chemical class [REFS-1, REFS-2].

Combination Therapy with Quorum Quenchers

T3SS-IN-5 has been shown to act synergistically with the quorum-quenching bacterium Burkholderia anthina HN-8 to further improve control of Xcc [1]. This makes T3SS-IN-5 a key component for research into integrated management strategies that combine antivirulence compounds with biological control agents. This scenario is directly supported by the published combination study, highlighting a unique application not demonstrated for other T3SS inhibitors.

Technical Documentation Hub

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36 linked technical documents
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